2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol
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Overview
Description
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C₆H₇F₂NOS. It is a member of the thiazole family, which is known for its diverse biological activities. The compound contains a thiazole ring, a difluoroethyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole with a difluoroethylating agent under controlled conditions. One common method includes the use of difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production and minimize human error .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the difluoro groups or modify the thiazole ring.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed
Oxidation: Formation of 2,2-difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanone.
Reduction: Formation of 2,2-difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethane.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The difluoroethyl group can enhance the compound’s binding affinity and stability, while the hydroxyl group can participate in hydrogen bonding with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethane: Similar structure but without the hydroxyl group.
2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol: Contains a difluorophenyl group and triazole rings.
Uniqueness
2,2-Difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol is unique due to its combination of a thiazole ring, difluoroethyl group, and hydroxyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
Molecular Formula |
C6H7F2NOS |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2,2-difluoro-1-(4-methyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C6H7F2NOS/c1-3-2-11-6(9-3)4(10)5(7)8/h2,4-5,10H,1H3 |
InChI Key |
FRLFMLPCFJZPLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(C(F)F)O |
Origin of Product |
United States |
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